1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine
CAS No.:
Cat. No.: VC14659489
Molecular Formula: C10H13F2NO2
Molecular Weight: 217.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F2NO2 |
|---|---|
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | [4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine |
| Standard InChI | InChI=1S/C10H13F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,5-6,13H2,1H3 |
| Standard InChI Key | ZTJLXUVUKFXZRA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CN)OCC(F)F |
Introduction
Chemical Identity and Structural Characteristics
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine (CAS 1373866-31-9) is a primary amine featuring a benzene ring substituted with methoxy (-OCH₃), 2,2-difluoroethoxy (-OCH₂CF₂H), and methanamine (-CH₂NH₂) groups. Its molecular formula is C₁₀H₁₃F₂NO₂, with a molecular weight of 217.21 g/mol for the free base and 253.67 g/mol for its hydrochloride salt .
Table 1: Molecular Properties
The compound’s structure is characterized by electron-withdrawing fluorine atoms and electron-donating methoxy groups, creating a polarized aromatic system that may influence its reactivity and solubility. X-ray crystallography data is unavailable, but computational models suggest a planar benzene ring with substituents in para and meta positions .
Synthesis and Reaction Chemistry
The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine typically involves multi-step nucleophilic substitution reactions. A common route begins with 4-hydroxy-3-methoxybenzaldehyde, which undergoes alkylation with 2,2-difluoroethyl bromide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the difluoroethoxy group. Subsequent reductive amination of the aldehyde group using sodium cyanoborohydride yields the primary amine .
Table 2: Synthetic Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation | 2,2-Difluoroethyl bromide, DMF, K₂CO₃ | 65–72% |
| 2 | Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 58–64% |
The choice of DMF as a solvent enhances nucleophilicity and stabilizes transition states, improving reaction efficiency. Side reactions, such as over-alkylation or hydrolysis of the difluoroethoxy group, are mitigated by controlled temperature (60–80°C) and anhydrous conditions .
Physicochemical Properties and Stability
The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMF) but limited solubility in water (<1 mg/mL at 25°C). Its hydrochloride salt shows improved aqueous solubility due to ionic dissociation . Stability studies indicate decomposition at temperatures >150°C, with the difluoroethoxy group being susceptible to hydrolytic cleavage under strongly acidic or basic conditions .
| Compound | Substituents | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Target Compound | -OCH₂CF₂H, -OCH₃, -CH₂NH₂ | 217.21 | 1.82 |
| 4-(Difluoromethoxy)-3-methoxybenzylamine | -OCF₂H, -OCH₃, -CH₂NH₂ | 203.19 | 1.45 |
| 2,3-Difluoro-4-methoxybenzylamine | -F, -F, -OCH₃, -CH₂NH₂ | 173.16 | 1.12 |
The higher logP value of the target compound (1.82 vs. 1.45) suggests greater lipophilicity, which could enhance blood-brain barrier penetration .
Future Research Directions
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Pharmacological Profiling: Radioligand binding assays to identify receptor targets.
-
Structure-Activity Relationships (SAR): Modifying the difluoroethoxy chain to optimize bioavailability.
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Metabolic Studies: Investigating hepatic clearance pathways using microsomal assays.
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